1,1,3,3,3-Pentafluoropropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

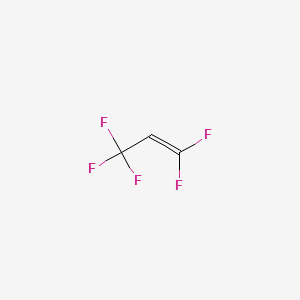

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-2(5)1-3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAERDLQYXMEHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061000 | |

| Record name | 1,1,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1,1,3,3,3,-Pentafluoropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

690-27-7 | |

| Record name | 1,1,3,3,3-Pentafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,3-Pentafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-pentafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3,3-PENTAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA8D7ZJF5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3,3,3-Pentafluoropropene (HFO-1225ye) via Dehydrofluorination of Hexafluoropropane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3,3-pentafluoropropene (HFO-1225ye) through the dehydrofluorination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). As the chemical industry shifts towards environmentally benign processes and products, hydrofluoroolefins (HFOs) like HFO-1225ye have emerged as critical alternatives to high global warming potential (GWP) hydrofluorocarbons (HFCs). This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, synthesis methodologies (both liquid-phase and gas-phase catalytic routes), process optimization, and purification challenges. The guide emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative scientific literature.

Introduction: The Imperative for Low-GWP Compounds

This compound, also known as HFO-1225ye, is a hydrofluoroolefin with the chemical formula CF₃CH=CF₂. It belongs to the fourth generation of fluorinated refrigerants, which are characterized by their negligible ozone depletion potential (ODP) and very low global warming potential (GWP). These properties make HFO-1225ye and its isomers significant candidates for replacing older HFCs, such as HFC-134a, in various applications including refrigeration, air conditioning, and as foam blowing agents.

The primary industrial route to HFO-1225ye is the dehydrofluorination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). This elimination reaction involves the removal of a hydrogen atom and a fluorine atom from the propane backbone to create a carbon-carbon double bond, yielding the desired alkene and hydrogen fluoride (HF) as a byproduct. Mastering this synthesis is pivotal for the cost-effective and efficient production of next-generation, environmentally safer materials.

The Dehydrofluorination Reaction: Core Principles

The conversion of HFC-236fa to HFO-1225ye is a classic elimination reaction. The fundamental transformation is as follows:

CF₃-CH₂-CF₃ (HFC-236fa) → CF₃-CH=CF₂ (HFO-1225ye) + HF

This reaction can be induced thermally, but to achieve high conversion rates and selectivity at industrially viable temperatures, a catalyst or a strong base is essential.

Mechanistic Insights

The dehydrofluorination of HFC-236fa proceeds via an elimination mechanism. In base-mediated liquid-phase reactions, this is typically an E2 (bimolecular elimination) pathway. A strong base abstracts a proton from the central carbon atom, followed by the simultaneous departure of a fluoride ion from an adjacent carbon, leading to the formation of the double bond.

In gas-phase catalytic reactions over solid catalysts, the mechanism involves the interaction of the HFC-236fa molecule with active sites on the catalyst surface. These sites, often Lewis acid or base sites, facilitate the cleavage of the C-H and C-F bonds.

Caption: Generalized mechanism for dehydrofluorination.

Synthesis Methodologies: A Comparative Analysis

The synthesis of HFO-1225ye from HFC-236fa can be broadly categorized into two main approaches: liquid-phase dehydrofluorination using a strong base and gas-phase catalytic dehydrofluorination.

Liquid-Phase Dehydrofluorination

This method relies on the chemical potential of a strong base to drive the elimination of HF. Aqueous solutions of alkali metal hydroxides, particularly potassium hydroxide (KOH), are highly effective.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium hydroxide is often preferred due to its high basicity and solubility. The concentration of the KOH solution is a critical parameter; highly concentrated solutions (e.g., 58-86% by weight) are used to increase the reaction rate and shift the equilibrium towards the products.[1]

-

Temperature: The reaction is typically conducted at elevated temperatures, generally between 125°C and 180°C, to provide the necessary activation energy for the C-H and C-F bond cleavage.[1] A temperature of around 165°C has been shown to yield high conversion (98.2%) and selectivity (95%).[1]

-

Phase Transfer Catalysts (PTC): Since HFC-236fa is an organic compound with limited solubility in aqueous solutions, the reaction can be mass-transfer limited. A PTC, such as a quaternary ammonium salt, can be employed to transport the hydroxide ions from the aqueous phase to the organic phase, thereby accelerating the reaction.

Experimental Protocol: Lab-Scale Liquid-Phase Synthesis

-

Reactor Setup: A high-pressure reactor (e.g., a Hastelloy C autoclave) equipped with a mechanical stirrer, a heating mantle, a thermocouple, a pressure transducer, a reactant inlet line, and a product outlet connected to a condenser and collection system is required.

-

Charging the Reactor: The reactor is charged with a concentrated aqueous solution of potassium hydroxide (e.g., 75% by weight).[1] If a PTC is used, it is added at this stage.

-

Heating and Pressurization: The reactor is sealed and heated to the desired reaction temperature (e.g., 160-165°C).[1]

-

Reactant Feed: Liquid HFC-236fa is fed into the reactor at a controlled flow rate (e.g., 150 g/h).[1] The reactor pressure is maintained at the desired level by controlling the feed rate and product removal.

-

Product Collection: The gaseous product stream, containing HFO-1225ye, unreacted HFC-236fa, and HF, exits the reactor. The stream is passed through a scrubbing solution (e.g., water or a dilute base) to remove HF, followed by a condenser cooled to a low temperature (e.g., -20°C) to collect the crude organic product.

-

Analysis: The collected liquid is analyzed by Gas Chromatography (GC) to determine the conversion of HFC-236fa and the selectivity to HFO-1225ye.

Gas-Phase Catalytic Dehydrofluorination

In this approach, gaseous HFC-236fa is passed over a heated solid catalyst bed. This method is well-suited for continuous operation and is often preferred for large-scale industrial production.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is paramount. The ideal catalyst should exhibit high activity, high selectivity, and long-term stability.

-

Metal Fluorides: Magnesium fluoride (MgF₂) is a commonly studied catalyst due to its stability in the presence of HF, a reaction byproduct.[2][3] Its catalytic performance is influenced by its surface area and preparation method (e.g., sol-gel, precipitation).[2][4]

-

Metal Oxides: Alumina (Al₂O₃) can be used, but it is susceptible to deactivation through fluorination by HF, which converts the active oxide surface to less active aluminum fluoride (AlF₃).[5]

-

Supported Catalysts: Supporting a metal oxide like Vanadium(V) oxide (V₂O₅) on a stable support like MgF₂ can significantly enhance catalytic activity and stability.[3] The V₂O₅ is believed to transform into more active vanadium oxyfluoride (VOFx) species under reaction conditions.[3]

-

-

Reaction Temperature: Gas-phase dehydrofluorination typically requires higher temperatures than the liquid-phase process, often in the range of 200-500°C. The optimal temperature is a trade-off between achieving a high reaction rate and minimizing catalyst deactivation and the formation of byproducts.

-

Contact Time: The residence time of the reactant gas in the catalyst bed (inversely related to Gas Hourly Space Velocity, GHSV) is optimized to maximize conversion without promoting side reactions.

Experimental Protocol: Lab-Scale Gas-Phase Synthesis

-

Reactor Setup: A fixed-bed tubular reactor (often made of Inconel or another corrosion-resistant alloy) is placed inside a tube furnace. The reactor is packed with a known amount of the catalyst. Mass flow controllers are used to precisely control the flow of gaseous HFC-236fa and any inert carrier gas (e.g., N₂).

-

Catalyst Activation: The catalyst is typically pre-treated in situ by heating it under a flow of inert gas to remove moisture, followed by a fluorination step (e.g., using a stream of HF) if required to activate the surface.

-

Reaction Execution: Gaseous HFC-236fa is introduced into the reactor at the desired flow rate and temperature.

-

Product Analysis: The effluent gas stream from the reactor is analyzed online using a Gas Chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) to monitor the reaction progress in real-time.

-

Product Collection: For isolation, the effluent stream is passed through a series of cold traps to condense the organic products and unreacted starting material.

Caption: General experimental workflow for HFO-1225ye synthesis.

Process Optimization, Byproducts, and Purification

Performance Metrics

The efficiency of the synthesis is evaluated based on two key metrics:

-

Conversion: The percentage of the starting material (HFC-236fa) that has been consumed in the reaction.

-

Selectivity: The percentage of the consumed reactant that has been converted into the desired product (HFO-1225ye).

The table below summarizes representative data for different catalytic systems.

| Method | Catalyst/Reagent | Temperature (°C) | HFC-236fa Conversion (%) | HFO-1225ye Selectivity (%) | Reference |

| Liquid-Phase | 75% aq. KOH | 165 | 98.2 | 95 | [1] |

| Gas-Phase | MgF₂ support | 340 | 19.2 | High (not specified) | [3] |

| Gas-Phase | V₂O₅/MgF₂ | 320 | up to 95.2 | High (not specified) | [3] |

Byproducts and Purification Challenges

A significant challenge in HFO synthesis is managing the formation of isomers and other byproducts. In the dehydrofluorination of some HFCs, isomers with very close boiling points can be formed, making separation by conventional distillation difficult.[6] For example, the dehydrofluorination of CF₃CHFCHF₂ (HFC-236ea) can produce HFO-1225ye and its isomer this compound (HFC-1225zc), which have boiling points of -19.4°C and -21.8°C, respectively.[6] While HFC-236fa is symmetric and primarily yields HFO-1225ye, side reactions can still occur, especially at higher temperatures in gas-phase reactions.

The primary purification step is distillation. The crude product from the reactor is fed into a distillation column to separate the lower-boiling HFO-1225ye from the higher-boiling unreacted HFC-236fa. If close-boiling impurities are present, more advanced techniques like extractive distillation may be necessary.[6]

Caption: Key parameter relationships in HFO-1225ye synthesis.

Safety Considerations

Both the reactant and the product in this synthesis require careful handling.

-

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa): This is a liquefied gas under pressure.[7] While it has low acute toxicity, high concentrations can cause narcosis.[7]

-

This compound (HFO-1225ye): This product is an extremely flammable gas.[8] It is classified as toxic if inhaled and is suspected of causing genetic defects.[8]

-

Potassium Hydroxide (KOH): Concentrated KOH is highly corrosive and can cause severe skin and eye burns.

-

Hydrogen Fluoride (HF): This byproduct is extremely corrosive and toxic. All effluent streams must be properly scrubbed to remove HF before venting or further processing.

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves resistant to the chemicals being used. High-pressure reactions must be performed behind a blast shield.

Conclusion and Future Outlook

The dehydrofluorination of HFC-236fa is a robust and versatile method for producing the low-GWP compound HFO-1225ye. Both liquid-phase and gas-phase methodologies offer distinct advantages. The liquid-phase route, using concentrated KOH, can achieve very high conversion and selectivity at moderate temperatures. The gas-phase route offers the benefits of continuous processing and easier product-catalyst separation, with catalyst design being the critical factor for success.

Future research will likely focus on developing more stable and active catalysts for the gas-phase process that can operate at lower temperatures, reducing energy consumption and byproduct formation. Additionally, refining purification techniques to efficiently remove trace impurities will be crucial for producing polymer-grade or high-purity refrigerant-grade HFO-1225ye. As regulations continue to phase out high-GWP substances, the efficient and economical synthesis of HFOs will remain a key area of research and development in the chemical industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69647, this compound. Retrieved from [Link].

-

Arce, A., et al. (2020). C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes. Chemical Communications, 56(25), 3569-3572. DOI: 10.1039/D0CC01420F. Available at: [Link].

-

Wang, F., et al. (2019). Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). RSC Advances, 9(42), 24453-24460. Available at: [Link].

- Nappa, M. J., & Sievert, A. C. (2007). Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation. World Intellectual Property Organization. Patent No. WO2007117390A1.

-

ResearchGate. (n.d.). The reaction mechanism for the dehydrofluorination of... [Diagram]. Retrieved from [Link].

-

Zhang, Y., et al. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Nanoscale Advances, 3(21), 6215-6223. Available at: [Link].

-

Deur-Bert, D., & Lantz, A. (2013). Process for the manufacture of a compound of formula (I) CF3-CF=CHX. United States Patent and Trademark Office. Patent No. US 8,536,394 B2. Available at: [Link].

-

MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link].

-

Ameduri, B., et al. (2021). Are (Co)Polymers of this compound Possible?. Polymers, 13(16), 2656. Available at: [Link].

- Basu, R. S., et al. (2022). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. United States Patent and Trademark Office. Patent No. US 11,209,196 B2.

-

Zhang, W., et al. (2019). High performance V2O5/MgF2 catalysts for gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane. Catalysis Today, 332, 210-217. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12711, 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link].

-

Lantoine, A., & Pigamo, A. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. United States Patent and Trademark Office. Patent Application No. 20220055973. Available at: [Link].

- Hung, M. H., & Rozen, S. (2006). Purification of 1,1,1,3,3,3-hexafluoroisopropanol. European Patent Office. Patent No. EP1711449B1.

- Tung, H. S., & Smith, B. L. (2007). Method of making hydrofluorocarbons. United States Patent and Trademark Office. Patent No. US 7,214,839 B2.

-

ResearchGate. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link].

- Basu, R. S., et al. (2021). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. United States Patent and Trademark Office. Patent No. US 11,209,196 B2.

-

ResearchGate. (2019). Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). Retrieved from [Link].

-

RSC Publishing. (2021). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link].

-

MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction.... Retrieved from [Link].

-

American Chemical Society. (2021). Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in.... Retrieved from [Link].

-

Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link].

-

ResearchGate. (n.d.). Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. Retrieved from [Link].

- Google Patents. (n.d.). Process for co-production of HFC-236ea, Z-HFO-1225ye, E-HFO-1225ye and HFO-1234yf.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. halide-crylink.com [halide-crylink.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]

- 7. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic analysis of 1,1,3,3,3-Pentafluoropropene using NMR and IR

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1,3,3,3-Pentafluoropropene

Authored by: A Senior Application Scientist

Introduction

This compound, also known as HFO-1225ye, is a hydrofluoroolefin (HFO) with the chemical formula C₃HF₅.[1][2][3][4] As a colorless gas at room temperature, it holds significance in various industrial applications, notably as a precursor in the synthesis of next-generation refrigerants and fluoropolymers designed to replace environmentally detrimental chlorofluorocarbons (CFCs).[2][5] The precise molecular structure—a carbon-carbon double bond with five fluorine substituents—dictates its chemical reactivity and physical properties.

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound. For researchers, scientists, and professionals in drug development and material science, rigorous structural confirmation is the bedrock of reliable and reproducible outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting not just the data but the causality behind the experimental choices and the logic of spectral interpretation. This integrated approach ensures a self-validating system for the unambiguous characterization of this fluorinated alkene.

Molecular Structure and Spectroscopic Rationale

The structure of this compound (CF₂=CHCF₃) presents a unique analytical challenge and opportunity. The molecule contains three types of NMR-active nuclei (¹H, ¹⁹F, and ¹³C) and distinct functional groups amenable to IR analysis (C=C, C-H, C-F). The asymmetry of the molecule ensures that each carbon and each fluorine group is chemically distinct, leading to a rich dataset from which to confirm its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, which provides a clean background and a wide chemical shift range for resolving distinct fluorine environments.[6][7]

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. Given that this compound is a gas at standard temperature and pressure, a specialized protocol is required.

-

Solvent Selection: Choose a suitable deuterated solvent that will not react with the analyte and has a boiling point appropriate for the desired temperature range of the experiment. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices. The deuterated solvent provides the deuterium lock signal required by the spectrometer for field stabilization.[8]

-

Sample Introduction: Cool a high-pressure NMR tube equipped with a J. Young valve to a temperature below the boiling point of this compound (-21°C).[2]

-

Condensation: Carefully introduce approximately 0.6-0.7 mL of the chosen deuterated solvent into the cooled NMR tube.[9] Subsequently, condense a small amount of this compound gas into the solvent.

-

Concentration: The optimal concentration varies by nucleus. For ¹H NMR, 5-25 mg of the analyte is typically sufficient.[8] Due to the lower sensitivity of ¹³C, a higher concentration (50-100 mg) is preferable.[8]

-

Homogenization: Seal the NMR tube and allow it to warm to room temperature slowly behind a protective shield. Ensure the sample is completely dissolved to form a homogeneous solution. The presence of solid particles or a separate liquid phase will distort the magnetic field, leading to broad spectral lines.[9] If necessary, filter the sample through a glass wool plug before sealing.

-

Degassing (Optional): For high-resolution experiments, dissolved oxygen, which is paramagnetic, can be removed to prevent line broadening. This can be achieved through several freeze-pump-thaw cycles before the final sealing of the tube.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the hydrogen atom on the double bond.

-

Chemical Shift (δ): A single proton signal is expected. This proton is attached to an sp²-hybridized carbon and is deshielded by the adjacent electronegative fluorine atoms. Its chemical shift is anticipated to be in the downfield region, typically between 5.0 and 7.0 ppm.

-

Splitting Pattern: The proton signal will exhibit complex splitting due to coupling with the fluorine atoms. It will be split by the two geminal fluorine atoms on C1 (²JHF) and the three fluorine atoms on the CF₃ group (⁴JHF). This results in a complex multiplet, often a doublet of quartets or a more intricate pattern depending on the relative magnitudes of the coupling constants.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is the most informative technique for this molecule, offering clear differentiation of the two distinct fluorine environments.

-

Chemical Shifts (δ): Two main signals are expected:

-

-CF₃ group: The trifluoromethyl group typically appears in a characteristic region of the ¹⁹F NMR spectrum.

-

=CF₂ group: The two fluorine atoms on the double bond are chemically equivalent and will produce a single signal, shifted relative to the -CF₃ group.

-

-

Splitting Patterns:

-

The -CF₃ signal will be split into a doublet by the vinylic proton (⁴JFH).

-

The =CF₂ signal will be split into a doublet of quartets due to coupling with the vinylic proton (²JFF) and the three fluorine atoms of the CF₃ group (⁴JFF). The large geminal F-F coupling is a characteristic feature.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon backbone and the influence of fluorine substitution.

-

Chemical Shifts (δ): Three distinct carbon signals are expected:

-

C1 (=CF₂): This carbon is bonded to two fluorine atoms and is part of a double bond. It will appear significantly downfield and will be split into a triplet by the two directly attached fluorine atoms (¹JCF).

-

C2 (=CH): This sp² carbon is bonded to hydrogen and will be split by the fluorine atoms on C1 (²JCF) and C3 (³JCF).

-

C3 (-CF₃): This carbon is bonded to three fluorine atoms and will appear as a quartet due to one-bond coupling (¹JCF).

-

-

Causality of Splitting: The observed splitting of carbon signals is a direct consequence of through-bond spin-spin coupling with neighboring fluorine nuclei. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds, providing critical structural information.

Summary of Expected NMR Data

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Coupling Constant (J, Hz) |

| ¹H | =CH | 5.0 - 7.0 | Doublet of Quartets (dq) | ²JHF, ⁴JHF |

| ¹⁹F | -CF₃ | -60 to -75 | Doublet (d) | ⁴JFH |

| =CF₂ | -80 to -100 | Doublet of Quartets (dq) | ²JFH, ⁴JFF | |

| ¹³C | C F₃ | 120 - 130 | Quartet (q) | ¹JCF ≈ 270-280 |

| =C H | 130 - 140 | Multiplet | ²JCF, ³JCF | |

| =C F₂ | 150 - 160 | Triplet (t) | ¹JCF ≈ 280-290 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10] For a gaseous sample like this compound, Fourier Transform Infrared (FTIR) spectroscopy is the method of choice.[10][11]

Experimental Protocol: Gas-Phase FTIR

-

Instrumentation: An FTIR spectrometer equipped with a gas cell is required. Gas cells are designed with long pathlengths (e.g., up to 12 meters) to increase the probability of the IR beam interacting with the low-concentration gas sample, thereby enhancing the signal.[12]

-

Background Spectrum: Before introducing the sample, a background spectrum must be collected.[10] This spectrum, typically of dry nitrogen or ambient air, measures the absorbance of the background gases (like CO₂ and water vapor) and the instrument itself. This background is then subtracted from the sample spectrum to yield a clean spectrum of the analyte.[11]

-

Sample Introduction: The gas cell is evacuated and then filled with this compound to a specific pressure. The pressure is controlled to ensure reproducibility.[10]

-

Data Acquisition: The IR radiation is passed through the gas cell, and the transmitted radiation is measured by a detector.[13] The resulting interferogram is then subjected to a Fourier transform by the computer to generate the final IR spectrum.[10][14]

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.

-

=C-H Stretch: A sharp band is expected in the 3100-3000 cm⁻¹ region. The presence of a C-H stretch above 3000 cm⁻¹ is a clear indicator of a hydrogen atom attached to an unsaturated carbon (alkene or aromatic).[15][16]

-

C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate absorption band in the 1680-1640 cm⁻¹ region.[15][17] Fluorine substitution on the double bond can shift this frequency.

-

C-F Stretches: These are typically the most intense bands in the spectrum of a fluorinated compound. Multiple strong, sharp absorptions are expected in the fingerprint region, broadly from 1350 to 1000 cm⁻¹.[18][19] The high intensity is due to the large change in dipole moment during the C-F bond vibration.

-

=C-H Bend: Out-of-plane bending (wagging) vibrations of the vinylic C-H bond produce strong bands in the 1000-650 cm⁻¹ region.[15]

Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | =C-H Stretch | Medium |

| 1680 - 1640 | C=C Stretch | Medium |

| 1350 - 1000 | C-F Stretch | Strong, Multiple Bands |

| 1000 - 650 | =C-H Bend | Strong |

Integrated Spectroscopic Workflow: A System of Self-Validation

Neither NMR nor IR spectroscopy alone can provide absolute structural proof. However, when used in concert, they create a powerful, self-validating system. The information from one technique must be consistent with the other, providing a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for spectroscopic analysis.

For instance, the C=C double bond indicated by the IR absorption around 1650 cm⁻¹ is validated by the presence of two sp²-hybridized carbon signals in the ¹³C NMR spectrum. Similarly, the =C-H group identified by its characteristic IR stretches and bends is confirmed by the single vinylic proton signal in the ¹H NMR spectrum. This cross-correlation between datasets is the hallmark of rigorous scientific validation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that leverages the strengths of both NMR and IR techniques. NMR spectroscopy provides an unparalleled view of the atomic connectivity through chemical shifts and spin-spin coupling, with ¹⁹F NMR being particularly diagnostic for this class of compounds. IR spectroscopy offers a rapid and definitive confirmation of the functional groups present. By following robust experimental protocols and integrating the data from these complementary methods, researchers can achieve an unambiguous and trustworthy characterization of the molecule's structure and purity, a critical requirement for its application in advanced materials and technologies.

References

-

Specac Ltd. (n.d.). Analyzing gases by FTIR. Retrieved from Specac official website. [Link]

-

JASCO Global. (2021, July 19). Tips of FTIR measurement (Gas analysis). Retrieved from JASCO Global official website. [Link]

-

AZoM. (2024, November 7). An Introduction to Gas Detection Via FTIR Spectrometry. Retrieved from AZoM official website. [Link]

-

AZoOptics. (2023, January 10). How Do FTIR Gas Analyzers Work?. Retrieved from AZoOptics official website. [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Retrieved from SciSpace. [Link]

-

National Institutes of Health. (2021, June 28). Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes. Retrieved from NIH National Library of Medicine. [Link]

-

NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). (1Z)-1,2,3,3,3-Pentafluoro-1-propene. Retrieved from PubChem. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta Chemistry department website. [Link]

-

PubMed. (n.d.). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Retrieved from PubMed. [Link]

-

NIST. (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved from Wikipedia. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation official website. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from NIH National Library of Medicine. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

-

MDPI. (n.d.). Are (Co)Polymers of this compound Possible?. Retrieved from MDPI. [Link]

-

Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from University of Calgary Chemistry department website. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from AZoM official website. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry department website. [Link]

- Google Patents. (n.d.). Processes for synthesis of 1,3,3,3-tetrafluoropropene.

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts. [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from SlidePlayer. [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from Organic Chemistry Data. [Link]

-

ScienceDirect. (n.d.). Fluorine Coupling Constants. Retrieved from ScienceDirect. [Link]

-

Patexia. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Retrieved from Patexia. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry NMR Facility. [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from University of Ottawa NMR Facility. [Link]

Sources

- 1. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 4. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (Z)-1,2,3,3,3-Pentafluoropropene | 2252-83-7 [smolecule.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. azom.com [azom.com]

- 12. jasco-global.com [jasco-global.com]

- 13. Analyzing gases by FTIR - Specac Ltd [specac.com]

- 14. azooptics.com [azooptics.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. scispace.com [scispace.com]

- 19. sci.tanta.edu.eg [sci.tanta.edu.eg]

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 1,1,3,3,3-Pentafluoropropene (HFO-1225ye)

This guide provides a comprehensive technical overview for the analysis of 1,1,3,3,3-Pentafluoropropene, also known as HFO-1225ye, using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development and chemical manufacturing, this document synthesizes fundamental principles with practical, field-proven insights to ensure accurate and reliable characterization of this important fluorinated olefin.

Introduction: The Analytical Imperative for this compound

This compound (C₃HF₅) is a hydrofluoroolefin (HFO), a class of unsaturated organic compounds developed as more environmentally friendly alternatives to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).[1] With a molecular weight of approximately 132.03 g/mol , this colorless gas is noted for its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2][3] Its primary applications include use as a refrigerant, a foam blowing agent, and a monomer in the synthesis of fluoropolymers.[4]

Given its industrial significance and the stringent purity requirements for these applications, a robust and validated analytical methodology is paramount. GC-MS stands as the gold standard for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[4][5] This guide details the critical aspects of developing and executing a reliable GC-MS method for the qualitative and quantitative analysis of this compound.

Key Compound Identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | HFO-1225ye, FC-1225zc, 2H-perfluoropropene |

| CAS Number | 690-27-7[2][3] |

| Molecular Formula | C₃HF₅[2][3] |

| Molecular Weight | 132.03 g/mol [2] |

| Physical State | Liquefied gas[2] |

Core Methodology: A Self-Validating GC-MS Protocol

The analysis of a volatile, low-molecular-weight fluorinated compound like this compound requires careful optimization of the entire GC-MS system. The protocol described herein is designed to be a self-validating system, where the synergy between chromatographic separation and mass spectrometric detection provides unambiguous identification and quantification.

Sample Handling and Introduction

Being a gas at standard temperature and pressure, this compound necessitates a specialized sampling system.

Step-by-Step Gaseous Sample Introduction Protocol:

-

System Purge: Ensure the gas sampling valve and transfer lines are thoroughly purged with an inert gas (e.g., Helium or Nitrogen) to eliminate atmospheric contaminants.

-

Sample Connection: Connect the sample cylinder, containing a certified standard or the unknown sample, to the gas sampling valve using appropriate pressure-reducing regulators and stainless steel tubing.

-

Loop Filling: Carefully flush the fixed-volume sample loop (typically 0.1 to 1.0 mL) with the gaseous sample. Allow the sample to flow for a sufficient time to ensure the loop contains a representative aliquot at a known pressure.

-

Injection: Actuate the gas sampling valve. This action swiftly redirects the carrier gas flow through the sample loop, sweeping the entire sample volume onto the GC column in a sharp, concentrated band.

-

Split Injection: Utilize a split injection port to handle the high concentration of the main component and prevent column overloading. A high split ratio (e.g., 100:1 or greater) is recommended for analyzing high-purity samples.

Gas Chromatography (GC) Parameters: The Art of Separation

The primary challenge in the gas chromatography of small, volatile fluorocarbons is achieving sufficient retention on the column.[6] The selection of the stationary phase and the temperature program are critical determinants of a successful separation.

The principle of "like dissolves like" governs stationary phase selection.[7][8] For a moderately polar compound like this compound, a mid-polarity stationary phase is often a suitable starting point, although non-polar phases can also be effective, separating analytes primarily by boiling point.[7]

Table of Recommended GC Parameters:

| Parameter | Recommended Setting | Rationale & Expert Insights |

| GC Column | Mid-polarity phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) OR a thick-film non-polar phase (e.g., 100% dimethylpolysiloxane). | A mid-polarity phase offers selective interactions (dipole-dipole) to retain fluorinated compounds. Alternatively, a thick film (>1 µm) on a non-polar column increases retention for highly volatile analytes.[8][9] |

| Dimensions | 30 m length x 0.25 mm ID x 1.0 µm film thickness | A standard length provides good resolving power, while a smaller ID enhances efficiency. The thick film is crucial for retaining this volatile compound.[8] |

| Carrier Gas | Helium | Provides good efficiency and is inert. Maintain a constant flow rate (e.g., 1.0 - 1.5 mL/min). |

| Inlet Temperature | 150 °C | Sufficient to ensure rapid vaporization without causing thermal degradation of the analyte or septum. |

| Split Ratio | 100:1 (adjustable) | Prevents column and detector overload. Lower the ratio for trace impurity analysis. |

| Oven Program | Initial: 35°C (hold 5 min), Ramp: 10°C/min to 150°C (hold 2 min) | A sub-ambient or near-ambient starting temperature is essential to trap and focus the volatile analyte at the head of the column. The ramp then elutes the compound and any potential impurities. |

Mass Spectrometry (MS) Parameters: Definitive Identification

Electron Ionization (EI) at a standard energy of 70 eV is the method of choice for this analysis.[10][11] This technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching and spectral interpretation.[11]

Table of Recommended MS Parameters:

| Parameter | Recommended Setting | Rationale & Expert Insights |

| Ionization Mode | Electron Ionization (EI) | Standard, robust technique that generates extensive, reproducible fragmentation for structural elucidation.[10] |

| Ionization Energy | 70 eV | The industry standard energy, which allows for direct comparison with established spectral libraries like NIST.[11][12] |

| Mass Range | m/z 30 - 150 | This range effectively covers the molecular ion (m/z 132) and all significant fragment ions. |

| Source Temp. | 230 °C | A standard source temperature that minimizes contamination and ensures efficient ionization. |

| Quadrupole Temp. | 150 °C | Maintains mass accuracy and prevents contamination of the mass filter. |

| Acquisition Mode | Full Scan | Essential for qualitative analysis and identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity. |

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound is characterized by a series of specific fragment ions resulting from the high-energy electron impact. Understanding these fragmentation pathways is key to confirming the compound's identity.

Expected Mass Spectrum and Fragmentation

Upon ionization, the this compound molecule (C₃HF₅) forms a molecular ion (M⁺˙) at m/z 132 .[2] Due to the high energy of EI, this molecular ion is often of low abundance as it readily undergoes fragmentation. The introduction of fluorine atoms significantly influences the fragmentation pathways.[13][14]

Table of Key Ions and Their Interpretation:

| m/z | Proposed Fragment Ion | Formula | Interpretation |

| 132 | [C₃HF₅]⁺˙ | M⁺˙ | Molecular Ion |

| 113 | [C₃F₄]⁺˙ | [M-HF]⁺˙ | Base Peak. Loss of a molecule of hydrogen fluoride. This is a very common and favorable fragmentation pathway for fluorinated hydrocarbons. |

| 82 | [C₂HF₂]⁺ | Cleavage of the C-C single bond, loss of a CF₃ radical. | |

| 69 | [CF₃]⁺ | Formation of the stable trifluoromethyl cation. This is a hallmark fragment for compounds containing a CF₃ group.[2] | |

| 63 | [C₂F₂H]⁺ | Rearrangement and fragmentation. | |

| 31 | [CF]⁺ | The fluoromethylidyne cation. |

The most abundant peak in the spectrum (the base peak) is typically m/z 113 , corresponding to the loss of hydrogen fluoride (HF).[2] The presence of a strong signal at m/z 69 is highly indicative of the CF₃ group.[2] The combination of the molecular ion at m/z 132 and these characteristic fragments provides a high-confidence identification.

Caption: Proposed EI fragmentation pathway for this compound.

Workflow and Applications

The validated GC-MS method serves various critical applications across research and industry.

Caption: General analytical workflow for GC-MS analysis of HFO-1225ye.

Quality Control in Manufacturing

This method is essential for ensuring the purity of manufactured this compound. It can accurately quantify the main component and identify and quantify trace-level impurities, such as isomers, unreacted starting materials, or byproducts, which could adversely affect final product performance.

Environmental Monitoring

As HFOs see wider use, monitoring their presence in the atmosphere becomes important.[12][15] GC-MS provides the sensitivity and specificity needed to detect trace levels of this compound in air samples, contributing to environmental impact assessments.

Research and Development

In R&D, this guide can be adapted to study the degradation pathways of this compound, analyze its performance in refrigerant blends, or investigate its use in novel polymerization processes.

Trustworthiness and Validation: Ensuring Data Integrity

A robust analytical method requires continuous validation.

-

Calibration: For quantitative analysis, a multi-point calibration curve should be generated using certified gas standards of this compound at varying concentrations.

-

System Suitability: Before each analytical batch, inject a known standard to verify system performance, checking for consistent retention times, peak shapes, and detector response.

-

Method Blanks: Regularly analyze a blank (carrier gas only) to ensure the system is free from contamination and carryover.

By adhering to these principles, the described methodology provides a self-validating system that generates trustworthy and defensible data for the most demanding scientific and industrial applications.

References

-

Głowala, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]

-

Głowala, M., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

-

Lu, H., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. Available at: [Link]

-

Phenomenex (n.d.). Guide to Choosing a GC Column. Available at: [Link]

-

Shimadzu (n.d.). GC Column Types & Selection Guide. Available at: [Link]

-

LCGC International (2015). Pragmatic Rules for GC Column Selection. Available at: [Link]

-

Chemistry LibreTexts (2022). 3.1: Electron Ionization. Available at: [Link]

-

LECO Corporation (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

Animal Health Laboratory (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

-

Spectroscopy Europe (n.d.). Mass spectrometry for environmental and wastewater monitoring. Available at: [Link]

-

Agilent Technologies (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 1-Propene, 1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate (2014). Is it possible to analyze F-compounds with GCMS?. Available at: [Link]

-

Pragolab (n.d.). An integrated GC-MS workflow Solution for the Determination of Semi-volatiles in Drinking Water and Solid Waste According to U.S. EPA Guidelines. Available at: [Link]

-

Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]

-

LCGC International (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry–Based Methods. Available at: [Link]

-

Auzias, V., et al. (2015). Are (Co)Polymers of this compound Possible?. National Institutes of Health. Available at: [Link]

-

Ghorbani, M., et al. (2016). Qualitative and quantitative analysis of Teucrium polium essential oil components by GC-MS coupled with MCR and PARAFAC methods. PubMed. Available at: [Link]

-

Lu, Z., et al. (2017). Simultaneous analysis of perfluoroalkyl and polyfluoroalkyl substances including ultrashort-chain C2 and C3 compounds in rain and river water samples by ultra performance convergence chromatography. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Hydrofluoroolefin. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

Physical and chemical properties of 1,1,3,3,3-Pentafluoropropene

An In-depth Technical Guide: Physical and Chemical Properties of 1,1,3,3,3-Pentafluoropropene (HFO-1234zc)

This document serves as a comprehensive technical guide on the physical and chemical properties of this compound, commercially known as HFO-1234zc or FC-1225zc. Designed for researchers, scientists, and professionals in drug development and material science, this guide synthesizes technical data with practical insights into the compound's behavior, handling, and application.

Introduction to this compound

This compound is a hydrofluoroolefin (HFO), a class of unsaturated hydrofluorocarbons that have gained prominence as next-generation refrigerants, foam blowing agents, and specialized monomers.[1][2] Its defining characteristic is a very low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP), positioning it as an environmentally sustainable alternative to legacy chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).[3] A thorough understanding of its fundamental properties is critical for its safe implementation and for harnessing its full potential in advanced applications.

Molecular Structure and Core Physical Properties

The chemical formula for this compound is C₃HF₅.[4] Its structure features a three-carbon chain with a double bond between the first and second carbon atoms. The terminal carbon (C3) is saturated with three fluorine atoms, while the double-bonded carbons (C1 and C2) hold the remaining two fluorine atoms and one hydrogen atom. This specific arrangement of atoms dictates its physical state and chemical reactivity.

Caption: Molecular structure of this compound.

The core physical properties of HFO-1234zc are summarized below. These data points are essential for engineering calculations, safety assessments, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₃HF₅ | [4][5] |

| Molecular Weight | 132.03 g/mol | [5] |

| CAS Number | 690-27-7 | [4][5] |

| Appearance | Colorless, liquefied gas | [3][5] |

| Boiling Point | -21 °C | [4] |

| Melting Point | -153 °C | [4] |

| Density (Liquid) | 1.336 g/cm³ | [4] |

| Global Warming Potential (GWP) | < 1 (100-year) | [3] |

| Ozone Depletion Potential (ODP) | 0 | [3] |

Chemical Reactivity and Stability

The chemical behavior of HFO-1234zc is dominated by the presence of the carbon-carbon double bond. This feature makes it more reactive than its saturated counterparts (HFCs), which is the primary reason for its short atmospheric lifetime and, consequently, its very low GWP.

Atmospheric Degradation

In the troposphere, HFO-1234zc is primarily degraded through reactions with hydroxyl (•OH) radicals.[6] This process initiates a series of oxidative reactions that break down the molecule into smaller, non-persistent compounds. This rapid atmospheric removal prevents the molecule from contributing significantly to the greenhouse effect.

Caption: A systematic workflow for material compatibility testing.

Conclusion

This compound is a key molecule in the transition towards more environmentally sustainable chemical technologies. Its physical properties make it an effective gaseous agent for heat transfer and foam expansion, while its chemical reactivity ensures a low environmental persistence. However, its flammability and toxicity necessitate rigorous adherence to safety protocols. For the research and development professional, HFO-1234zc offers unique opportunities, particularly as a monomer for creating high-performance fluoropolymers. A comprehensive understanding of the data and principles outlined in this guide is the foundation for its safe and innovative application.

References

-

Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69647, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68030, 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

Ameduri, B., et al. (2016). Are (Co)Polymers of this compound Possible?. National Institutes of Health. Retrieved from [Link]

-

European Patent Office. (2023). HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS - EP 3959188 B1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Retrieved from [Link]

-

ACS Publications. (2022). A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. Retrieved from [Link]

- Google Patents. (2021). US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions.

-

Wikipedia. (n.d.). trans-1,3,3,3-Tetrafluoropropene. Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions - Google Patents [patents.google.com]

- 3. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C3HF5 | CID 69647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermophysical Properties of 2-Amino-4-methylpyridine (CAS No. 695-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Significance

The compound with CAS number 695-34-1 is identified as 2-Amino-4-methylpyridine[1][2][3][4][5][6]. It is a substituted pyridine ring with an amino group at the 2-position and a methyl group at the 4-position. Its structure plays a significant role in its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

In the pharmaceutical sector, 2-Amino-4-methylpyridine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS2), an enzyme implicated in inflammatory processes[1][6]. Understanding its thermophysical properties is therefore paramount for optimizing its synthesis, purification, and formulation into final drug products.

Table 1: Chemical Identity of CAS No. 695-34-1

| Identifier | Value |

| CAS Number | 695-34-1 |

| IUPAC Name | 4-methylpyridin-2-amine |

| Synonyms | 2-Amino-4-picoline, 4-Methyl-2-pyridinamine |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | White to light yellow crystalline powder, crystals, or flakes[5] |

Core Thermophysical Properties

A thorough understanding of the thermophysical properties of 2-Amino-4-methylpyridine is essential for its handling, processing, and application in drug development. This section summarizes the available data and provides a framework for its experimental determination.

Melting Point and Enthalpy of Fusion

The melting point is a critical parameter for identifying and assessing the purity of a solid substance. The enthalpy of fusion, the energy required to induce this phase change, is vital for thermal management during processing.

Table 2: Melting Point and Enthalpy of Fusion of 2-Amino-4-methylpyridine

| Property | Value | Source |

| Melting Point (°C) | 96 - 99 | [2] |

| 97 - 101 | [1] | |

| 98.0 to 101.0 | ||

| 95-96 | [7] | |

| Enthalpy of Fusion (ΔHfus) | Data not available |

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the enthalpy of fusion is calculated from the area under this peak.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-4-methylpyridine into a standard aluminum DSC pan. Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature approximately 30 °C above the expected melting point at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (in J/g), which can then be converted to kJ/mol.

-

-

-

Causality and Validation: A sharp melting peak is indicative of high purity. The presence of impurities typically leads to a broadening of the peak and a depression of the melting point. The system is validated by calibrating the instrument with certified reference materials (e.g., indium) for both temperature and enthalpy.

Boiling Point, Vapor Pressure, and Enthalpy of Vaporization

These properties are crucial for distillation, drying, and assessing volatile loss during storage and handling.

Table 3: Boiling Point and Related Properties of 2-Amino-4-methylpyridine

| Property | Value | Source |

| Boiling Point (°C) | 230 | [2] |

| 231 | [1] | |

| Vapor Pressure | Data not available | |

| Enthalpy of Vaporization (ΔHvap) | Data not available |

Experimental Protocol: Determination of Vapor Pressure and Enthalpy of Vaporization

-

Principle: The vapor pressure of a substance can be determined by measuring its boiling point at different applied pressures. The enthalpy of vaporization can then be calculated from the slope of the line when plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation). A study on the isomeric 2-amino-3-methylpyridine successfully employed a boiling point method for this purpose[8].

-

Methodology:

-

Apparatus: A dynamic boiling point apparatus connected to a vacuum system and a pressure transducer.

-

Procedure:

-

Place the sample in the apparatus.

-

Reduce the pressure to a desired value.

-

Heat the sample until it boils and record the temperature and pressure.

-

Repeat this process at various pressures to obtain a set of temperature-pressure data points.

-

-

Data Analysis:

-

Plot ln(P) vs. 1/T.

-

The slope of the resulting line is equal to -ΔHvap/R, where R is the ideal gas constant.

-

-

-

Causality and Validation: The linearity of the Clausius-Clapeyron plot validates the assumption of a constant enthalpy of vaporization over the measured temperature range. The accuracy of the pressure and temperature measurements is critical for obtaining reliable data.

Density

The density of the solid is important for powder handling, tablet formulation, and packaging.

Table 4: Density of 2-Amino-4-methylpyridine

| Property | Value | Source |

| Density | Data not available |

Experimental Protocol: Determination of Solid Density via Gas Pycnometry

-

Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of an inert gas (typically helium) in a calibrated volume, with and without the sample present. The density is then calculated by dividing the sample's mass by its measured volume.

-

Methodology:

-

Sample Preparation: Accurately weigh a suitable amount of the solid sample.

-

Measurement:

-

Place the sample in the pycnometer's sample chamber.

-

Follow the instrument's procedure for purging the chamber and measuring the volume.

-

-

Calculation: Density (ρ) = mass (m) / volume (V).

-

-

Causality and Validation: Helium is used as it is inert and its small atomic size allows it to penetrate small pores and surface irregularities, providing a more accurate measurement of the solid's true volume. The instrument is calibrated using a standard sphere of known volume.

Thermal Stability

Understanding the thermal stability is crucial for determining safe operating and storage temperatures and for predicting degradation pathways.

A study on a salt, 2-amino 4-methylpyridinium salicylate (2A4MPS), showed thermal decomposition occurring in two stages, with the first stage of weight loss between 145 °C and 167 °C[9]. This suggests that the parent molecule, 2-Amino-4-methylpyridine, is likely stable up to its melting point and beyond under inert conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from ambient temperature to a temperature well above the expected decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

-

-

Causality and Validation: The use of an inert atmosphere (nitrogen) prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability. The heating rate can influence the observed decomposition temperature; therefore, it should be clearly reported.

Solubility Profile

The solubility of 2-Amino-4-methylpyridine in various solvents is a critical parameter for its purification, crystallization, and formulation.

Table 5: Qualitative and Quantitative Solubility of 2-Amino-4-methylpyridine

| Solvent | Solubility | Source |

| Water | 41 mg/mL at 20 °C | [6] |

| Lower Alcohols | Slightly soluble | [6] |

| Chloroform | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

-

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the supernatant is then determined analytically.

-

Methodology:

-

Sample Preparation: Add an excess amount of 2-Amino-4-methylpyridine to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Place the vial in a constant-temperature shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.

-

Sampling and Analysis:

-

Allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Repeat: Perform the experiment at different temperatures to determine the temperature dependence of solubility.

-

-

Causality and Validation: The extended equilibration time ensures that the solution is truly saturated. The use of a validated HPLC method provides accurate and precise quantification of the solute concentration. This method is considered the "gold standard" for solubility determination.

Other Thermophysical Properties

Data for properties such as heat capacity, thermal conductivity, and viscosity of 2-Amino-4-methylpyridine are not currently available in the literature. The experimental determination of these properties is crucial for comprehensive process modeling and engineering design.

-

Heat Capacity (Cp): Can be determined using DSC with a sapphire standard. This property is essential for calculating the energy required to change the temperature of the material.

-

Thermal Conductivity (k): Can be measured using techniques such as the transient hot-wire method for liquids or laser flash analysis for solids. This property is critical for heat transfer calculations.

-

Viscosity (η): For solutions of 2-Amino-4-methylpyridine, viscosity can be measured using a viscometer. This is important for fluid handling and mixing operations.

Conclusion

This technical guide has consolidated the available thermophysical data for 2-Amino-4-methylpyridine (CAS 695-34-1) and provided a clear and validated pathway for the experimental determination of key properties for which data is currently lacking. For researchers and professionals in drug development, the application of the outlined protocols will enable the generation of robust and reliable data, facilitating process optimization, ensuring safety, and accelerating the development of new therapeutics based on this important chemical intermediate.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P

-

2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. (URL: [Link])

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])

-

Thermogravimetric and differential thermal spectrum of 2-amino 4-methylpyridinium salicylate crystal. - ResearchGate. (URL: [Link])

-

Vapor Pressure and Enthalpy of Vaporization of 2-Amino-3-methylpyridine | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-4-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Amino-4-methylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Reaction mechanisms of 1,1,3,3,3-Pentafluoropropene with organometallic catalysts

An In-Depth Technical Guide to the Reaction Mechanisms of 1,1,3,3,3-Pentafluoropropene with Organometallic Catalysts

Introduction

This compound (CF₃CH=CF₂, also known as PFP or HFO-1224yd(Z)) is a fluorinated olefin of significant interest in materials science and synthetic chemistry.[1] Its unique electronic structure, characterized by the strong electron-withdrawing effects of five fluorine atoms, imparts distinct reactivity compared to its hydrocarbon analogs. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction mechanisms of PFP with various organometallic catalysts. As a Senior Application Scientist, my focus is not merely on cataloging reactions but on elucidating the underlying principles that govern catalyst selection, reaction pathways, and product selectivity. The functionalization of fluoroalkenes like PFP is challenging due to the high strength of C-F bonds and the polarized nature of the C=C double bond. However, these same features offer unique opportunities for selective chemical transformations. This document delves into the core mechanistic pathways—including C-F bond activation, hydrosilylation, cross-coupling, and oligomerization—driven by rhodium, platinum, palladium, and nickel catalysts, providing field-proven insights and actionable experimental frameworks.

Part 1: Rhodium-Catalyzed Transformations: A Dichotomy of C-F versus C-H Bond Activation

Rhodium(I) complexes have proven to be remarkably versatile in their reactions with this compound, revealing a subtle interplay between the activation of strong C-F bonds and the more conventional olefin hydrometallation pathways. The choice of the ancillary ligand (E) on the rhodium precursor, such as [Rh(E)(PEt₃)₃], dictates the reaction's outcome, leading to a variety of valuable functionalized products.[2][3]

Mechanistic Pathways and Causality

The reaction of PFP with Rh(I) complexes initiates with the coordination of the fluoroolefin to the metal center. From this pivotal intermediate, the reaction can diverge into several pathways, primarily governed by the nature of the 'E' ligand (e.g., H, SiR₃, GeR₃).

-